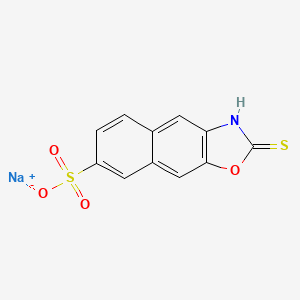
tert-Butyl(4-fluorobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Carbamoyl derivatives.
Substitution: Substituted 4-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.
tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.
tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .
Eigenschaften
Molekularformel |
C9H18FNO2 |
|---|---|
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


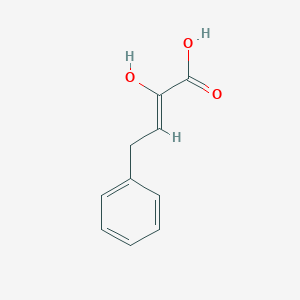
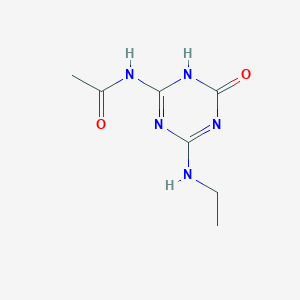


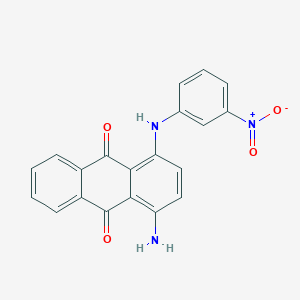
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

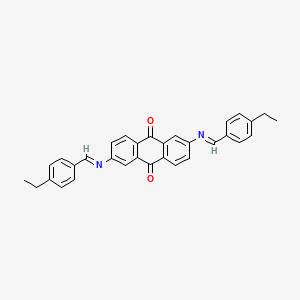
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
